molecular formula C15H12FNO2 B8478729 1h-Isoindol-1-one,6-[(3-fluorophenyl)methoxy]-2,3-dihydro- CAS No. 659737-58-3

1h-Isoindol-1-one,6-[(3-fluorophenyl)methoxy]-2,3-dihydro-

Cat. No.: B8478729
CAS No.: 659737-58-3
M. Wt: 257.26 g/mol
InChI Key: ICMISRBZLUAJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Isoindol-1-one,6-[(3-fluorophenyl)methoxy]-2,3-dihydro- is a useful research compound. Its molecular formula is C15H12FNO2 and its molecular weight is 257.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Isoindol-1-one,6-[(3-fluorophenyl)methoxy]-2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Isoindol-1-one,6-[(3-fluorophenyl)methoxy]-2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

659737-58-3

Molecular Formula

C15H12FNO2

Molecular Weight

257.26 g/mol

IUPAC Name

6-[(3-fluorophenyl)methoxy]-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C15H12FNO2/c16-12-3-1-2-10(6-12)9-19-13-5-4-11-8-17-15(18)14(11)7-13/h1-7H,8-9H2,(H,17,18)

InChI Key

ICMISRBZLUAJRR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)OCC3=CC(=CC=C3)F)C(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-hydroxy-2,3-dihydro-isoindol-1-one (125.0 mg, 0.84 mmol) and 3-fluorobenzylbromide (174.3 mg, 0.92 mmol) in acetone (5 mL) containing potassium carbonate (276.4 mg, 2.0 mmol) was heated under reflux for 17 h. After cooling to RT the mixture was filtered and evaporated. The residue was purified by chromatography (SiO2, CH2Cl2:2N NH3-MeOH 90:10) to afford the title product (180 mg, 83%) as a white solid. MS m/e=258.2 (M+H+).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
174.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
276.4 mg
Type
reactant
Reaction Step Two
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.